molecular formula C16H12FN3OS2 B13355516 N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13355516
M. Wt: 345.4 g/mol
InChI Key: XQCYMRVJHFWENS-UHFFFAOYSA-N
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Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a nicotinamide moiety, making it a molecule of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The final step often involves the coupling of the thiazole derivative with a nicotinamide precursor under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
  • N-(4-(4-Methylphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Uniqueness

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H12FN3OS2/c1-22-15-12(3-2-8-18-15)14(21)20-16-19-13(9-23-16)10-4-6-11(17)7-5-10/h2-9H,1H3,(H,19,20,21)

InChI Key

XQCYMRVJHFWENS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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